PROTAC IRAK4 ligand-1
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Overview
Description
PROTAC IRAK4 ligand-1 is a compound designed for targeted protein degradation. It is part of the proteolysis-targeting chimera (PROTAC) technology, which aims to degrade specific proteins by hijacking the ubiquitin-proteasome system. This compound specifically targets interleukin-1 receptor-associated kinase 4 (IRAK4), a kinase involved in the signaling pathways of the innate immune response .
Preparation Methods
The synthesis of PROTAC IRAK4 ligand-1 involves several key steps:
Synthesis of IRAK4 ligand: The IRAK4 ligand is synthesized through a series of chemical reactions, including nucleophilic substitution and amide bond formation.
Synthesis of E3 ubiquitin ligase ligand: The ligand for the E3 ubiquitin ligase is prepared separately, often involving similar synthetic techniques.
Linker attachment: A linker molecule is then attached to the IRAK4 ligand.
Final assembly: The final step involves coupling the IRAK4 ligand-linker conjugate with the E3 ubiquitin ligase ligand to form the complete PROTAC molecule.
Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
PROTAC IRAK4 ligand-1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.
Substitution: Nucleophilic substitution reactions are common during the synthesis of the IRAK4 ligand and the E3 ubiquitin ligase ligand.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are the intermediate compounds that eventually lead to the final PROTAC molecule .
Scientific Research Applications
PROTAC IRAK4 ligand-1 has several scientific research applications:
Mechanism of Action
The mechanism of action of PROTAC IRAK4 ligand-1 involves the following steps:
Binding to IRAK4: The IRAK4 ligand component of the PROTAC molecule binds to the IRAK4 protein.
Recruitment of E3 ubiquitin ligase: The E3 ubiquitin ligase ligand component binds to an E3 ubiquitin ligase.
Formation of ternary complex: The PROTAC molecule brings the IRAK4 protein and the E3 ubiquitin ligase into close proximity, forming a ternary complex.
Ubiquitination and degradation: The E3 ubiquitin ligase tags the IRAK4 protein with ubiquitin molecules, marking it for degradation by the proteasome.
Comparison with Similar Compounds
PROTAC IRAK4 ligand-1 is unique in its ability to target and degrade IRAK4. Similar compounds include other PROTAC molecules designed to degrade different target proteins, such as:
PROTAC BRD4 ligand-1: Targets bromodomain-containing protein 4 (BRD4).
PROTAC AR ligand-1: Targets androgen receptor (AR).
PROTAC ER ligand-1: Targets estrogen receptor (ER).
These compounds share a similar mechanism of action but differ in their target proteins and specific ligands used .
Properties
IUPAC Name |
4-[4-[[2-[2-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-4-yl]-1,3-oxazole-4-carbonyl]amino]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O6/c1-28(2,3)44-27(42)37(13-16-4-5-16)22-12-18(10-11-33-22)25-35-21(15-43-25)24(39)34-20-14-38(36-23(20)29(30,31)32)19-8-6-17(7-9-19)26(40)41/h6-12,14-16H,4-5,13H2,1-3H3,(H,34,39)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQQZVUJIJYUID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)C2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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